Cas no 1017277-41-6 (rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid)

rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid structure
1017277-41-6 structure
商品名:rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid
CAS番号:1017277-41-6
MF:C11H11ClO3
メガワット:226.656242609024
MDL:MFCD29912958
CID:5242544
PubChem ID:91647701

rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid
    • (2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid
    • 3-Furancarboxylic acid, 2-(4-chlorophenyl)tetrahydro-, (2R,3R)-rel-
    • MDL: MFCD29912958
    • インチ: 1S/C11H11ClO3/c12-8-3-1-7(2-4-8)10-9(11(13)14)5-6-15-10/h1-4,9-10H,5-6H2,(H,13,14)/t9-,10+/m1/s1
    • InChIKey: UGUJBBPWDUGJLX-ZJUUUORDSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)[C@H]1[C@H](C(=O)O)CCO1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 236
  • トポロジー分子極性表面積: 46.5
  • 疎水性パラメータ計算基準値(XlogP): 1.9

rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-253712-0.1g
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid
1017277-41-6 95%
0.1g
$257.0 2024-06-19
Enamine
EN300-253712-2.5g
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid
1017277-41-6 95%
2.5g
$1454.0 2024-06-19
Enamine
EN300-253712-0.05g
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid
1017277-41-6 95%
0.05g
$174.0 2024-06-19
Enamine
EN300-253712-1.0g
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid
1017277-41-6 95%
1.0g
$743.0 2024-06-19
Enamine
EN300-253712-0.25g
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid
1017277-41-6 95%
0.25g
$367.0 2024-06-19
Enamine
EN300-253712-10g
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid
1017277-41-6 95%
10g
$3191.0 2023-09-14
Enamine
EN300-253712-5g
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid
1017277-41-6 95%
5g
$2152.0 2023-09-14
Aaron
AR0291TJ-250mg
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylicacid
1017277-41-6 95%
250mg
$530.00 2025-02-17
Aaron
AR0291TJ-50mg
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylicacid
1017277-41-6 95%
50mg
$265.00 2025-02-17
Aaron
AR0291TJ-1g
rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylicacid
1017277-41-6 95%
1g
$1047.00 2025-02-17

rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid 関連文献

rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acidに関する追加情報

Professional Introduction to Rac-(2R,3R)-2-(4-Chlorophenyl)oxolane-3-carboxylic Acid (CAS No. 1017277-41-6)

Rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid, a compound with the CAS number 1017277-41-6, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This enantiomerically pure compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The molecular framework of Rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid incorporates a chiral oxolane ring, which is a key feature that contributes to its distinct pharmacological profile.

The oxolane ring, also known as a tetrahydropyran ring, is a heterocyclic structure that has been extensively studied for its ability to enhance the bioavailability and metabolic stability of pharmaceutical compounds. The presence of the (2R,3R) configuration further distinguishes this compound from its racemic counterparts, offering potential advantages in terms of enantioselective interactions with biological targets. This specificity is particularly crucial in the development of therapeutics where enantiomeric purity can significantly influence efficacy and safety.

The substituent group at the 4-position of the phenyl ring, specifically a chlorine atom, introduces electrophilic characteristics that can be exploited in various chemical transformations. This functional group enhances the compound's reactivity, making it a valuable intermediate in synthetic organic chemistry. The carboxylic acid moiety at the 3-position of the oxolane ring provides an acidic proton, which can be utilized in pH-dependent drug delivery systems or as a site for further derivatization.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of Rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid as a scaffold for novel drug candidates. Studies have demonstrated that the chiral oxolane core can mimic natural biomolecules, thereby improving binding affinity and selectivity. For instance, virtual screening campaigns have identified this compound as a promising lead for inhibiting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The chlorine substituent has been shown to enhance interactions with hydrophobic pockets in target proteins, further optimizing binding interactions.

In vitro studies have begun to elucidate the pharmacokinetic properties of this compound. Preliminary data suggest that Rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid exhibits good solubility in both aqueous and lipid-based environments, which is critical for formulation development. Additionally, preliminary toxicity assessments indicate that the compound is well-tolerated at tested doses, although further studies are needed to fully characterize its safety profile.

The synthesis of enantiomerically pure compounds like Rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid remains a challenging task due to the complexity of asymmetric synthesis routes. However, recent innovations in catalytic asymmetric methods have made significant strides in improving yield and efficiency. Transition metal-catalyzed reactions, such as those involving palladium or rhodium complexes, have been particularly effective in constructing chiral oxolane derivatives with high enantiomeric excess.

The potential applications of this compound extend beyond traditional small-molecule drug development. Researchers are exploring its utility in biocatalysis and green chemistry initiatives where chiral auxiliaries and catalysts play a pivotal role. The oxolane ring's stability under various reaction conditions makes it an attractive choice for sustainable synthetic methodologies.

As our understanding of molecular interactions continues to evolve, compounds like Rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid are poised to play a central role in next-generation therapeutics. The integration of structural biology insights with advanced synthetic techniques is expected to unlock new possibilities for designing molecules with tailored pharmacological properties. This interdisciplinary approach underscores the importance of collaboration between chemists and biologists in harnessing the full potential of such compounds.

The future directions for research on this compound include exploring its role in targeted drug delivery systems and developing novel formulations that leverage its unique physicochemical properties. Additionally, investigating its interactions with biological pathways at a systems level will provide deeper insights into its therapeutic potential and mechanisms of action.

In conclusion, Rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid (CAS No. 1017277-41-6) exemplifies the innovative spirit driving advancements in pharmaceutical chemistry. Its distinctive structural features and promising preclinical data position it as a valuable asset in the quest for novel therapeutics. As research progresses, this compound is likely to find increasingly diverse applications across multiple domains of chemical biology and medicine.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.